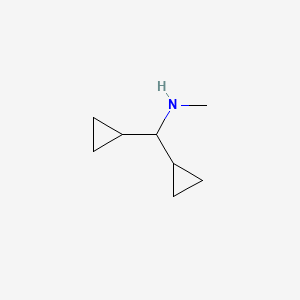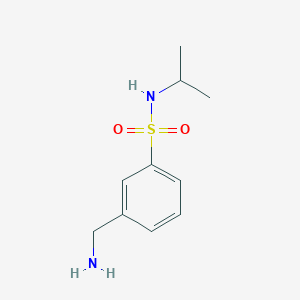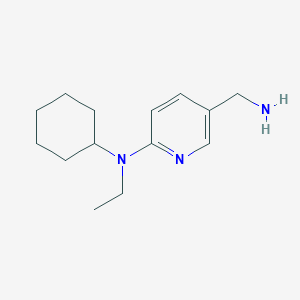
2,3-Dimethylbenzohydrazide
描述
2,3-Dimethylbenzohydrazide is a chemical compound with the molecular formula C9H12N2O. It contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzohydrazide and similar compounds has been reported in the literature . The synthesis process typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylbenzohydrazide includes a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 N hydrazine .科学研究应用
Synthesis of Hydrazones
“2,3-Dimethylbenzohydrazide” can be used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in organic synthesis and medicinal chemistry due to their broad spectrum of biological activities .
Synthesis of Quinazolines
Quinazolines can also be synthesized using "2,3-Dimethylbenzohydrazide" . Quinazolines are a class of organic compounds with a wide range of biological activities, including anti-inflammatory and analgesic activity .
Synthesis of Hydrazone-Schiff Bases
“2,3-Dimethylbenzohydrazide” can be used to synthesize hydrazone-Schiff bases . These compounds are achieved by combining suitable aldehydes with hydrazides .
Synthesis of Novel Amides
A series of novel amides can be synthesized starting from “2,3-Dimethylbenzohydrazide” or other similar compounds . These amides were synthesized using TEA as base and THF as solvent .
属性
IUPAC Name |
2,3-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVMLDWHIXDMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588544 | |
| Record name | 2,3-Dimethylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219783-74-1 | |
| Record name | 2,3-Dimethylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)










